molecular formula C14H8F2N2O B15369375 Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- CAS No. 502422-36-8

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]-

Cat. No.: B15369375
CAS No.: 502422-36-8
M. Wt: 258.22 g/mol
InChI Key: YHRDDEHPQTZUOC-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is a useful research compound. Its molecular formula is C14H8F2N2O and its molecular weight is 258.22 g/mol. The purity is usually 95%.
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Biological Activity

Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound features a pyridine ring substituted at the 2-position with a 4-oxazolyl group, which is further substituted with a 3,5-difluorophenyl moiety. The molecular formula is C₁₄H₈F₂N₂O, with a molecular weight of approximately 270.22 g/mol. The unique combination of aromatic and heterocyclic components contributes to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- can be represented as follows:

C14H8F2N2O\text{C}_{14}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}

This compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

1. Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit notable anticancer properties. For instance, studies have shown that related oxazolo[5,4-d]pyrimidine derivatives demonstrate cytotoxic activity against several human cancer cell lines, including lung (A549), breast (MCF7), and colon adenocarcinomas (HT29) . In vitro evaluations revealed that certain derivatives had half-maximal cytotoxic concentrations (CC₅₀) comparable to established chemotherapeutics like cisplatin and fluorouracil.

Table 1: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives

CompoundCell LineCC₅₀ (µM)Reference DrugReference Drug CC₅₀ (µM)
Compound 3gHT2958.4Cisplatin47.2
Compound 3hA549TBDFluorouracil381.2

2. Antimicrobial Properties

Pyridine derivatives have also been studied for their antimicrobial activities. For example, compounds derived from pyridine scaffolds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus . A recent study highlighted that certain substituted pyridines exhibited significant inhibition rates against these pathogens.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

CompoundTarget BacteriaInhibition Rate (%)
Compound AS. aureus59.54
Compound BE. coliTBD

The biological activity of Pyridine, 2-[2-(3,5-difluorophenyl)-4-oxazolyl]- is attributed to its ability to interact with various cellular targets. For instance, some related compounds have been identified as potent inhibitors of MAP kinases, particularly p38 kinase, which plays a crucial role in inflammatory responses and cancer progression . This interaction suggests potential therapeutic applications in treating inflammatory diseases and cancers.

Case Studies and Research Findings

Recent literature has documented various studies exploring the synthesis and biological evaluation of pyridine derivatives:

  • Study on Anticancer Agents: A study published in Nature evaluated novel oxazolo[5,4-d]pyrimidine derivatives for their anticancer properties. The findings indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
  • Antimicrobial Research: Another study focused on the antibacterial properties of pyridine derivatives demonstrated their efficacy against resistant strains of bacteria .

Properties

CAS No.

502422-36-8

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8F2N2O/c15-10-5-9(6-11(16)7-10)14-18-13(8-19-14)12-3-1-2-4-17-12/h1-8H

InChI Key

YHRDDEHPQTZUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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